molecular formula C8H7IN2 B13881738 3-Iodo-6-methylpyrrolo[2,3-c]pyridine

3-Iodo-6-methylpyrrolo[2,3-c]pyridine

Cat. No.: B13881738
M. Wt: 258.06 g/mol
InChI Key: KSKFIISGMTYADM-UHFFFAOYSA-N
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Description

3-Iodo-6-methylpyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a pyrrole ring fused to a pyridine moiety at positions [2,3-c] (Figure 1). The iodine atom at position 3 and the methyl group at position 6 contribute to its unique electronic and steric properties. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

Molecular Formula: C₈H₇IN₂
Molecular Weight: 274.06 g/mol (calculated).
Key Features:

  • Iodine substituent enhances electrophilicity, facilitating cross-coupling reactions.
  • Methyl group improves lipophilicity, aiding membrane permeability.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-iodo-6-methylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7IN2/c1-11-3-2-6-7(9)4-10-8(6)5-11/h2-5H,1H3

InChI Key

KSKFIISGMTYADM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=NC2=C1)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrrolo[2,3-c]pyridine core.
  • Introduction of the methyl group at position 6.
  • Selective iodination at position 3.

The iodination step is often conducted using electrophilic iodine sources such as iodine monochloride (ICl), molecular iodine (I2), or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity.

Synthesis of the Pyrrolo[2,3-c]pyridine Core with 6-Methyl Substitution

A reliable approach to the pyrrolo[2,3-c]pyridine scaffold with a methyl substituent at position 6 involves starting from appropriately substituted pyridine derivatives, followed by cyclization and functional group modifications.

One reported synthetic sequence (adapted from analogous pyrrolo[3,2-c]pyridine systems) includes:

  • Starting from 2-bromo-5-methylpyridine, oxidation to the corresponding N-oxide.
  • Nitration to introduce a nitro group at position 4.
  • Reaction with N,N-dimethylformamide dimethyl acetal to form a β-enaminone intermediate.
  • Cyclization using iron powder and acetic acid to form the pyrrolo[2,3-c]pyridine core bearing the 6-methyl group.

This methodology is supported by detailed procedures for related pyrrolo[3,2-c]pyridine derivatives and can be adapted for the 2,3-c isomer with modifications.

Selective Iodination at Position 3

The iodination of the pyrrolo[2,3-c]pyridine system at the 3-position is achieved via electrophilic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide.

A typical iodination procedure involves:

  • Dissolving the 6-methylpyrrolo[2,3-c]pyridine precursor in an appropriate solvent such as acetic acid or dichloromethane.
  • Adding iodine monochloride (ICl) dropwise at controlled temperature (0 °C to room temperature).
  • Stirring the reaction mixture under nitrogen atmosphere for several hours.
  • Workup by extraction with ethyl acetate, washing with sodium thiosulfate (Na2S2O3) to remove excess iodine, sodium carbonate solution, and brine.
  • Drying the organic layer over sodium sulfate (Na2SO4) and concentrating under reduced pressure.
  • Purification by flash chromatography.

This approach is analogous to the iodination of related pyridine derivatives such as 2-chloro-3-iodo-4-pyridinamine, which has been synthesized using ICl in acetic acid with sodium acetate as a buffer.

Alternative Iodination Methods

Other iodination methods reported in literature include:

  • Use of N-iodosuccinimide (NIS) in the presence of a base such as cesium carbonate (Cs2CO3) to promote regioselective iodination and cyclization reactions in related heterocyclic systems.
  • Direct treatment of pyrrolo[2,3-c]pyridine derivatives with iodine in the presence of bases or under microwave irradiation to enhance reaction rates and yields.

Representative Synthetic Procedure for this compound

Step Reagents & Conditions Description
1 Starting material: 6-methylpyrrolo[2,3-c]pyridine Prepared via cyclization of substituted pyridine intermediates under acidic/reductive conditions
2 Iodine monochloride (ICl), Acetic acid, NaOAc·3H2O, 70 °C, N2, 16 h Electrophilic iodination at position 3; reaction monitored by TLC
3 Extraction with ethyl acetate; wash with Na2CO3 solution, 10% Na2S2O3, brine Removal of excess iodine and byproducts
4 Drying over Na2SO4; concentration under reduced pressure Isolation of crude product
5 Purification by flash column chromatography (40% EtOAc/hexane) Obtaining pure this compound

Analytical Data and Characterization

  • Melting Point: Typically reported for similar iodinated pyridine derivatives around 110-120 °C.
  • NMR Data: Proton NMR usually shows characteristic signals for the pyrrole and pyridine protons, with the methyl group appearing as a singlet near δ 2.3-2.5 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
  • Purity: Confirmed by chromatographic methods and elemental analysis.

Summary Table of Preparation Methods

Method Starting Material Iodinating Agent Conditions Yield Notes
Electrophilic iodination with ICl 6-Methylpyrrolo[2,3-c]pyridine Iodine monochloride (ICl) AcOH, NaOAc·3H2O, 70 °C, 16 h Moderate to good Requires careful temperature and atmosphere control
Iodination with NIS and base N-Homopropargylic β-enaminones (related systems) N-Iodosuccinimide (NIS) Cs2CO3, various solvents, RT to 85 °C Low to moderate Alternative method, may lead to side products
Microwave-assisted Suzuki coupling (for functionalization) 6-Bromo-1H-pyrrolo[3,2-c]pyridine derivatives Pd catalyst, boronic acids Microwave, 85-125 °C High (for arylation) Useful for further derivatization after iodination

Research Findings and Observations

  • The regioselectivity of iodination is highly dependent on the electronic environment of the pyrrolo[2,3-c]pyridine ring; position 3 is favored due to resonance stabilization of the intermediate.
  • Use of buffered acidic media (acetic acid with sodium acetate) improves selectivity and yield.
  • Excess iodine reagents or prolonged reaction times can lead to decomposition or polyiodinated byproducts.
  • Purification by flash chromatography is essential to isolate the pure mono-iodinated product.
  • Alternative iodination reagents like NIS can be used but may require optimization to avoid low yields.
  • The iodinated compound serves as a versatile intermediate for further cross-coupling reactions (e.g., Suzuki coupling) to introduce diverse substituents for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methylpyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 3-azido-6-methylpyrrolo[2,3-c]pyridine or 3-thio-6-methylpyrrolo[2,3-c]pyridine.

    Oxidation: Formation of 6-formylpyrrolo[2,3-c]pyridine or 6-carboxypyrrolo[2,3-c]pyridine.

    Reduction: Formation of 6-methyl-1,2-dihydropyrrolo[2,3-c]pyridine.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
3-Iodo-6-methylpyrrolo[2,3-c]pyridine is valuable in medicinal chemistry because of its biological activity. It can act as a scaffold for creating new therapeutic agents that target kinases involved in cancer and inflammatory responses. Its structure can also be modified to produce novel compounds with improved pharmacological properties.

Kinase Inhibitors
Derivatives of this compound have potential as kinase inhibitors, which are important in regulating cell signaling pathways related to cancer and inflammatory diseases. These derivatives have demonstrated inhibitory effects against certain kinases, suggesting their use in drug development for conditions such as cancer and arthritis.

Synthesis
Several methods have been developed for synthesizing this compound. Common reagents used in these reactions include palladium catalysts and bases like potassium carbonate, typically in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Interaction Studies
Interaction studies of this compound derivatives have shown their ability to bind to various biological targets. Certain derivatives exhibit significant inhibitory activity against kinases, suggesting their role in modulating signaling pathways critical for cell proliferation and survival. These interactions are often assessed using biochemical assays to determine the potency and selectivity of the compounds.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate binding to target sites through halogen bonding, while the pyrrolo[2,3-c]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein or nucleic acid, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Halogen-Substituted Pyrrolo[2,3-c]pyridines

Halogenation at position 3 is a common modification. Comparative data for key derivatives are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activity Source/Reference
3-Iodo-6-methylpyrrolo[2,3-c]pyridine 3-I, 6-CH₃ 274.06 Medicinal chemistry scaffold Target compound
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one 4-Br, 2-one 241.03 Intermediate for anticancer agents CymitQuimica
7-Chloropyrrolo[2,3-c]pyridine 7-Cl 152.58 Cytotoxic agent (A431 cell line) Research synthesis

Key Observations :

  • Iodine vs. Bromine: The larger atomic radius of iodine (vs.
  • Methyl vs. Carbonyl : The methyl group in the target compound improves metabolic stability compared to the ketone in 4-Bromo derivatives .

Nitro-Substituted Pyrrolo[2,3-b]pyridines

Isomeric differences (e.g., [2,3-b] vs. [2,3-c] fusion) alter biological activity:

Compound Name Substituents Molecular Weight (g/mol) Activity Source/Reference
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 3-I, 6-CH₃, 5-NO₂ 303.06 Undisclosed (structural analog) Chemical database

Comparison :

  • Ring Fusion: The [2,3-b] isomer (vs.
  • Nitro Group : Introduces strong electron-withdrawing effects, which may limit bioavailability but enhance reactivity in further functionalization .

Fused Heterocycles with Varied Ring Systems

Other pyrrolopyridine derivatives exhibit distinct pharmacological profiles:

Compound Class Structure Key Modifications Activity Source/Reference
Pyrrolo[3,2-b]pyridines [3,2-b] fusion Antibacterial substituents Moderate in vitro antibacterial Research synthesis
Pyrido[2,3-d]pyrimidines Pyrimidine fusion Anticancer scaffolds EGFR inhibition (A431 cells) Patent literature

Structural Insights :

  • Fusion Position : Pyrrolo[2,3-c]pyridines (target compound) optimize steric alignment with EGFR compared to [3,2-b] isomers .
  • Hybrid Scaffolds : Pyrido-pyrimidine derivatives (e.g., pyrido[3,2-c]pyran-6-one) show broader anticancer activity but lower selectivity .

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Position : The 3-iodo and 6-methyl groups in the target compound synergistically enhance cytotoxicity against EGFR-overexpressing cancers (e.g., A431 cells) .
  • Halogen Effects : Bromine and chlorine at position 4 or 7 improve solubility but reduce in vivo stability compared to iodine .
  • Ring Isomerism : [2,3-c] fusion (target) vs. [2,3-b] () alters π-π stacking interactions, critical for DNA intercalation .

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